Tert-butyl 4,4-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4,4-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H30BNO4. It is a boronic ester derivative, which is often used as an intermediate in organic synthesis. The compound is known for its stability and reactivity, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate typically involves the reaction of pinacol and 1-N-BOC-4-bromopiperidine with catecholborane . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the Boronic Ester: Pinacol is reacted with catecholborane to form the boronic ester intermediate.
Substitution Reaction: The boronic ester intermediate is then reacted with 1-N-BOC-4-bromopiperidine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,4-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to yield different boron-containing compounds.
Substitution: The boronic ester group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
The major products formed from these reactions include boronic acids, reduced boron compounds, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4,4-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules.
Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 4,4-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate involves its ability to form stable boron-carbon bonds. This property makes it a valuable reagent in cross-coupling reactions, where it acts as a boron source. The compound interacts with palladium catalysts to facilitate the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Similar in structure but lacks the difluoro groups.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: An intermediate in the synthesis of biologically active compounds such as crizotinib.
Uniqueness
The presence of the difluoro groups in tert-butyl 4,4-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate enhances its reactivity and stability compared to similar compounds. This makes it particularly valuable in reactions requiring high precision and efficiency.
Properties
Molecular Formula |
C16H28BF2NO4 |
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Molecular Weight |
347.2 g/mol |
IUPAC Name |
tert-butyl 4,4-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H28BF2NO4/c1-13(2,3)22-12(21)20-9-8-16(18,19)10-11(20)17-23-14(4,5)15(6,7)24-17/h11H,8-10H2,1-7H3 |
InChI Key |
BZXGHJSMABUQCE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC(CCN2C(=O)OC(C)(C)C)(F)F |
Origin of Product |
United States |
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